(R)-3-Benzylpyrrolidine hydrochloride
Description
Significance of Enantiopure Amines in Contemporary Organic Chemistry Research
Enantiopure amines are indispensable building blocks in the synthesis of high-value molecules, most notably in the pharmaceutical industry. nih.govresearchgate.net It is estimated that chiral amine fragments are present in approximately 40-45% of small-molecule pharmaceuticals. acs.orgfrontiersin.org The significance of enantiopurity stems from the differential biological activity often exhibited by the two enantiomers of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. nbinno.com Consequently, the ability to selectively synthesize a single enantiomer is paramount for developing safe and effective medicines. nbinno.com
Beyond their role as components of a final target molecule, chiral amines are widely employed as tools in asymmetric synthesis. They can function as chiral bases for enantioselective deprotonation reactions or as resolving agents to separate racemic mixtures of acidic compounds. sigmaaldrich.com The development of efficient and sustainable methods for producing enantiopure amines is an active area of research. While traditional chemical methods often rely on resolution or transition-metal catalysis, biocatalytic approaches using engineered enzymes like transaminases are gaining prominence for their high selectivity and operation under mild conditions. nih.govacs.org This focus on stereoselective synthesis highlights the critical role that well-defined chiral amines play in advancing both medicinal chemistry and the broader field of organic synthesis. rsc.orgnih.gov
The Pyrrolidine (B122466) Motif as a Privileged Structure in Chiral Synthesis
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in a vast number of biologically active natural products, alkaloids, and synthetic drugs. uran.ua The success of the pyrrolidine motif can be attributed to several key structural features. Its saturated, non-planar ring system provides a three-dimensional geometry that allows for efficient exploration of pharmacophore space, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov
The presence of stereogenic carbon atoms in the pyrrolidine ring allows for the creation of multiple stereoisomers, enabling fine-tuning of a molecule's biological profile and its interaction with enantioselective proteins. nih.gov This stereochemical diversity is a powerful tool for medicinal chemists. Furthermore, the nitrogen atom imparts basicity and can act as a hydrogen bond acceptor, properties that are often essential for solubility and target engagement. The versatility of the pyrrolidine scaffold is evident in its central role in the development of drugs for a wide range of therapeutic areas, including central nervous system diseases. nbinno.comnih.govchemimpex.com
Overview of Academic Research Trajectories for (R)-3-Benzylpyrrolidine Hydrochloride
This compound, also known by synonyms such as (R)-3-Amino-1-N-benzylpyrrolidine hydrochloride and (R)-(-)-1-Benzyl-3-aminopyrrolidine HCl, is a chiral intermediate primarily utilized in pharmaceutical research and development. nih.govgoogle.com Its academic research trajectory is closely linked to its application as a key building block in the synthesis of complex, biologically active molecules.
A significant application of the parent amine, (R)-1-benzyl-3-aminopyrrolidine, is in the synthesis of anti-diabetic drugs. google.com Specifically, it has been identified as a crucial intermediate for the synthesis of Dutogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. google.com DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The synthesis of such targeted therapeutics underscores the value of this specific enantiomerically pure pyrrolidine derivative.
Broader research into N-benzylpyrrolidine derivatives has explored their potential for treating neurodegenerative conditions like Alzheimer's disease. nih.gov Studies have involved the design and synthesis of multitarget molecular hybrids based on this scaffold, which have been evaluated for their ability to inhibit key enzymes such as cholinesterases (AChE and BChE) and β-secretase-1 (BACE-1), as well as to modulate the aggregation of amyloid-β peptides. nih.gov While these studies may not use this compound directly, they establish the importance of the N-benzylpyrrolidine core in medicinal chemistry research aimed at complex diseases. The hydrochloride form of the compound enhances its solubility, making it a convenient and stable precursor for various synthetic transformations. chemimpex.com
Interactive Data Table 1: Properties of (R)-3-Amino-1-N-benzylpyrrolidine hydrochloride
| Property | Value | Source |
| PubChem CID | 44891223 | nih.gov |
| Molecular Formula | C₁₁H₁₇ClN₂ | nih.gov |
| Molecular Weight | 212.72 g/mol | nih.gov |
| IUPAC Name | (3R)-1-benzylpyrrolidin-3-amine;hydrochloride | nih.gov |
| Synonyms | 608090-19-3, (R)-(-)-1-Benzyl-3-aminopyrrolidine HCl | nih.gov |
Interactive Data Table 2: Applications of Related Pyrrolidine Scaffolds in Research
| Compound Class | Research Area | Therapeutic Target/Application | References |
| (R)-1-benzyl-3-aminopyrrolidine | Anti-diabetic Drug Synthesis | Dipeptidyl peptidase-4 (DPP-4) inhibitor (e.g., Dutogliptin) | google.com |
| N-benzylpyrrolidine derivatives | Alzheimer's Disease | Cholinesterases (AChE, BChE), BACE-1 | nih.gov |
| Chiral Pyrrolidine Scaffolds | Neurological Disorders | General CNS targets | nbinno.comchemimpex.com |
| Polyhydroxylated Pyrrolidines | Antidiabetic, Anticancer | α-glycosidase (AG) inhibitors | nih.gov |
| Pyrrolidine-2,5-diones | Anticonvulsant | Epilepsy treatment | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(3R)-3-benzylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1 |
InChI Key |
MOHPRQHABSPJSO-MERQFXBCSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Role of R 3 Benzylpyrrolidine Hydrochloride in Asymmetric Synthesis and Chiral Induction
(R)-3-Benzylpyrrolidine Hydrochloride as a Versatile Chiral Building Block in Organic Synthesis
This compound serves as a fundamental chiral building block, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecular architectures. The pyrrolidine (B122466) ring is a prevalent structural motif in a vast number of biologically active natural products and synthetic compounds. beilstein-journals.org By starting with an enantiomerically pure building block like (R)-3-Benzylpyrrolidine, chemists can circumvent the often challenging and costly steps of chiral resolution or asymmetric synthesis later in a synthetic sequence.
The synthesis of derivatives of (R)-3-Benzylpyrrolidine highlights its utility. For instance, (3R)-(+)-benzylaminopyrrolidine, the free base of the hydrochloride salt, can be readily converted to (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine. This transformation involves the protection of the amino group, a common strategy to modulate reactivity during subsequent synthetic steps.
| Starting Material | Reagents | Product | Yield |
| (3R)-(+)-benzylaminopyrrolidine | Di-tert-butyl dicarbonate, Sodium bicarbonate | tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate | 65.2% |
| Data sourced from a synthetic procedure for a derivative of (R)-3-Benzylpyrrolidine. unibo.it |
This protected derivative can then be used in further synthetic elaborations, with the benzyl (B1604629) group on the nitrogen and the stereocenter at the 3-position influencing the stereochemical outcome of subsequent reactions. The hydrochloride salt form of the parent compound enhances its stability and ease of handling, making it a convenient starting material for various synthetic endeavors. A structurally similar compound, (R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride, is also recognized for its role as a chiral building block in the development of pharmaceuticals, particularly those targeting neurological disorders. nih.gov
Chiral Pyrrolidine Derivatives as Organocatalysts in Enantioselective Transformations
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen a surge in interest, with pyrrolidine-based structures being at the forefront. nih.govresearchgate.net Proline and its derivatives are among the most successful organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.gov While direct catalytic applications of this compound itself are not extensively documented in readily available literature, its scaffold is archetypal for the design of more elaborate and highly effective organocatalysts.
The general principle involves the secondary amine of the pyrrolidine ring, which is crucial for the catalytic cycle. The substituents on the pyrrolidine ring, such as the benzyl group in (R)-3-Benzylpyrrolidine, play a critical role in creating a specific chiral environment around the active site, thereby directing the stereochemical outcome of the reaction.
For example, new pyrrolidine-based organocatalysts have been synthesized and successfully employed in enantioselective Michael additions of aldehydes to nitroolefins, achieving high enantioselectivities (up to 85% ee). researchgate.net These catalysts, while not directly derived from (R)-3-Benzylpyrrolidine, share the core chiral pyrrolidine motif, demonstrating the potential of this structural class. The design of such catalysts often involves modifying the pyrrolidine scaffold to include additional functional groups that can participate in the catalytic transition state, for instance, through hydrogen bonding, to enhance both reactivity and enantioselectivity. nih.gov
Application of Pyrrolidine-Based Chiral Auxiliaries in Diastereoselective Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed. sigmaaldrich.comnumberanalytics.com The pyrrolidine scaffold is a common feature in many successful chiral auxiliaries. Although specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in the reviewed literature, its structural characteristics make it a promising candidate for such applications.
The underlying principle of a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one. By attaching the chiral auxiliary to a prochiral substrate, two diastereomeric transition states are possible, one of which is sterically or electronically favored, leading to the preferential formation of one diastereomer. The benzyl group and the stereocenter of (R)-3-Benzylpyrrolidine would create a defined chiral pocket, influencing the approach of reagents to the substrate.
For instance, in the synthesis of optically active isoindolinones, a chiral auxiliary, (R)-α-methylbenzylamine, was employed to control the stereochemistry of an intramolecular aza-Michael reaction. beilstein-journals.org This demonstrates the general strategy where a chiral amine, similar in principle to (R)-3-Benzylpyrrolidine, can effectively induce diastereoselectivity. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product.
Precursors to Complex Molecular Structures and High-Value Bioactive Scaffolds through Stereocontrolled Pathways
The pyrrolidine ring is a key structural component in a wide array of pharmacologically active compounds and natural products. beilstein-journals.org Consequently, chiral pyrrolidine derivatives like this compound are valuable precursors for the synthesis of these complex molecules. The inherent chirality of this building block is carried through the synthetic sequence, ensuring the correct stereochemistry in the final target molecule.
The benzyl group on the pyrrolidine nitrogen can serve a dual purpose. It can act as a protecting group for the nitrogen, which can be removed at a later stage of the synthesis, or it can be an integral part of the final molecular structure, contributing to its biological activity.
The synthesis of highly functionalized, polysubstituted pyrrolidines often starts from simpler chiral precursors. nih.gov For example, organocatalytic conjugate additions can generate highly functionalized linear molecules that can then be cyclized to form enantioenriched pyrrolidines. nih.gov The benzylpyrrolidine scaffold is also central to the biosynthesis of certain natural products, such as the antibiotic anisomycin, highlighting its biological relevance. nih.gov
In pharmaceutical research, the pyrrolidine scaffold is explored for its ability to generate molecules with diverse biological activities, including anticancer, antibacterial, and central nervous system effects. beilstein-journals.org The stereochemistry of substituents on the pyrrolidine ring is often crucial for biological activity. For example, the cis-3R,4S-configuration of certain 4-benzylpyrrolidine-3-carboxylic acid derivatives was found to be important for their activity as agonists at peroxisome proliferator-activated receptors (PPARs), which are relevant for treating type 2 diabetes. nih.gov This underscores the importance of starting with enantiomerically pure precursors like this compound to access specific stereoisomers of bioactive compounds.
Mechanistic Insights and Theoretical Investigations of R 3 Benzylpyrrolidine Hydrochloride and Its Chemical Transformations
Elucidation of Reaction Mechanisms in the Synthesis of Chiral Pyrrolidines
The synthesis of enantiomerically pure pyrrolidines like (R)-3-benzylpyrrolidine relies on a variety of stereoselective reactions. The mechanisms of these transformations dictate the efficiency and stereochemical outcome. Common strategies include intramolecular cyclizations, cycloadditions, and the modification of existing pyrrolidine (B122466) rings. organic-chemistry.orgacs.org
One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. rsc.org In this process, an azomethine ylide, a nitrogen-based 1,3-dipole, reacts with a dipolarophile, such as an alkene, to form the five-membered ring. nih.gov The reaction is a thermally allowed, suprafacial process where two new carbon-carbon bonds are formed. rsc.org The stereoselectivity of this reaction is highly dependent on the nature of the substituents on both the dipole and the dipolarophile, as well as the catalyst used. For instance, the use of a chiral N-tert-butanesulfinyl group on an azadiene has been shown to effectively induce a specific absolute configuration in the resulting densely substituted pyrrolidine product. acs.org
Another key mechanistic pathway is the intramolecular aza-Michael reaction. whiterose.ac.uk In a strategy termed 'clip-cycle,' a bis-homoallylic amine is first linked with a thioacrylate. The subsequent intramolecular cyclization, often catalyzed by a chiral phosphoric acid, proceeds via an aza-Michael addition to yield enantioenriched pyrrolidines. whiterose.ac.uk This method avoids the need for cryogenic temperatures often required in other asymmetric syntheses. whiterose.ac.uk
Palladium-catalyzed reactions also offer a direct route to 3-substituted pyrrolidines. For example, the hydroarylation of N-alkyl pyrrolines provides a catalytic method for introducing an aryl group at the 3-position. nih.govchemrxiv.org The mechanism is believed to proceed differently from reactions with N-acyl pyrrolines, which typically yield olefinic products rather than the saturated pyrrolidine ring. nih.govchemrxiv.org
Furthermore, enzymatic pathways provide insight into highly selective syntheses. In the biosynthesis of anisomycin, which features a benzylpyrrolidine core, a unique ThDP-dependent transketolase enzyme catalyzes the key condensation step between an aromatic keto acid and an aldehyde, initiating the formation of the pyrrolidine scaffold. nih.gov
Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways and Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction pathways and origins of stereoselectivity in chiral pyrrolidine synthesis. These theoretical studies provide detailed energetic profiles of reaction mechanisms, including the structures of transition states and intermediates, which are often difficult to characterize experimentally.
DFT calculations have been employed to elucidate the intimate balance between asynchronicity and interaction energies in the transition states of [3+2] dipolar cycloaddition reactions involving azomethine ylides. unife.it According to Frontier Molecular Orbital (FMO) theory, the dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor alkene. rsc.org DFT studies can quantify these orbital interactions and calculate the activation energy barriers (ΔG‡) for different reaction pathways, explaining observed regioselectivity and stereoselectivity. rsc.orgbeilstein-journals.org For example, calculations have shown how the N-tert-butanesulfinyl group influences diastereoselectivity in cycloadditions by stabilizing one transition state over others. acs.org
In the context of multi-component reactions to form substituted pyrrolidine-2,3-diones, DFT has been used to map the potential energy surface for the reaction between a 3-pyrrolin-2-one derivative and an amine. beilstein-journals.org These studies revealed that the main product is formed via the pathway with the lowest activation energy, indicating that kinetic control is more significant than thermodynamic control in determining the reaction outcome. beilstein-journals.org
Theoretical investigations have also shed light on mechanisms of pyrrolidine formation from acyclic precursors. A quantum chemical study of a one-pot synthesis of pyrrolidinedione derivatives detailed the energy barriers for each step: Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.orgresearchgate.net This level of mechanistic detail allows for the optimization of reaction conditions by identifying the rate-limiting steps.
| Reaction Step | System | Calculated Energy Barrier (kJ mol⁻¹) | Reference |
|---|---|---|---|
| Michael Addition | Deprotonated nitromethane (B149229) addition to coumarin | 21.7 | rsc.orgresearchgate.net |
| Cyclization | Formation of pyrrolidinedione ring | 11.9 | rsc.orgresearchgate.net |
| Tautomerization (rate-limiting) | Nitrosohydroxymethyl group tautomerization | 178.4 | rsc.orgresearchgate.net |
Conformational Analysis and Stereochemical Control in (R)-3-Benzylpyrrolidine Systems
The biological activity and synthetic utility of (R)-3-benzylpyrrolidine are intrinsically linked to its three-dimensional shape and conformational preferences. nih.gov Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds and the associated energy levels. libretexts.orglibretexts.org The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms, which rapidly interconvert. nih.gov
The substituent at the 3-position, in this case, a benzyl (B1604629) group, plays a critical role in dictating the preferred conformation. It can adopt either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is determined by minimizing steric interactions and torsional strain. libretexts.org In general, bulky substituents prefer the pseudo-equatorial orientation to avoid unfavorable 1,3-diaxial interactions. drugdesign.org For instance, in a related system, a cis-4-CF3 substituent was found to favor a pseudo-axial conformation for an acetic acid group at the 2-position, which was crucial for its biological activity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for probing these conformational equilibria in solution. nih.gov By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), the relative orientation of protons on the pyrrolidine ring can be determined, providing insight into the dominant ring pucker and substituent orientation.
Stereochemical control is paramount in reactions involving the (R)-3-benzylpyrrolidine scaffold. The pre-existing stereocenter can direct the approach of incoming reagents, leading to diastereoselective functionalization at other positions on the ring. The conformation of the pyrrolidine ring and the orientation of the benzyl group in the transition state of a reaction will determine the stereochemical outcome. Understanding these conformational factors allows chemists to predict and control the formation of new stereocenters, which is essential for the synthesis of complex molecules and potent drug candidates. nih.gov
| Factor | Description | Influence on (R)-3-Benzylpyrrolidine |
|---|---|---|
| Ring Pucker | The non-planar arrangement of the five-membered ring (e.g., envelope or twist) to relieve torsional strain. | Interconverts rapidly between various puckered forms. |
| Substituent Orientation | The position of the substituent (benzyl group) as either pseudo-axial or pseudo-equatorial. | The bulky benzyl group is expected to preferentially occupy the pseudo-equatorial position to minimize steric hindrance. |
| Torsional Strain | Energy cost associated with eclipsed bonds. Minimized in staggered conformations. libretexts.org | The ring puckers to achieve a staggered arrangement of substituents on adjacent carbons. |
| Steric Interactions | Repulsive forces when atoms or groups are too close in space. libretexts.org | A pseudo-equatorial benzyl group avoids steric clashes with other substituents on the ring. |
Advanced Spectroscopic and Chromatographic Methodologies for Research on R 3 Benzylpyrrolidine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (R)-3-Benzylpyrrolidine hydrochloride. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the molecular framework, including the connectivity of atoms and the spatial relationships between them.
1D NMR Techniques:
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons, their chemical environment, and their neighboring protons. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (δ 7.0-7.5 ppm). The protons of the pyrrolidine (B122466) ring and the benzylic methylene (B1212753) group would resonate in the upfield region. The presence of the hydrochloride would result in a downfield shift of the N-H proton, which may also exhibit broadening.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of distinct carbon environments. The aromatic carbons would have signals in the δ 120-140 ppm range, while the aliphatic carbons of the pyrrolidine ring and the benzylic carbon would appear at higher field. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Techniques: To resolve ambiguities and confirm the complete structure, various 2D NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the pyrrolidine ring and the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-3-Benzylpyrrolidine Moiety
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine Ring | 2.5 - 4.0 | 30 - 60 |
| Benzylic CH₂ | 2.8 - 3.2 | ~40 |
| Aromatic CH | 7.2 - 7.4 | 125 - 130 |
| Aromatic Quaternary C | - | ~140 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of this compound and for studying its fragmentation patterns. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the molecule.
Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound, which would be expected to show a strong signal for the protonated molecular ion [M+H]⁺ in the positive ion mode. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be pieced together. For this compound, characteristic fragmentation pathways would likely involve the loss of the benzyl group or cleavage of the pyrrolidine ring. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification and structural confirmation.
Table 2: Expected HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₁₇ClN |
| Monoisotopic Mass | 197.1022 |
| [M+H]⁺ (free base) | 162.1283 |
| Fragmentation Ions | Fragments corresponding to loss of benzyl (C₇H₇) or parts of the pyrrolidine ring. |
Chiral Chromatography (HPLC, SFC, GC) for Precise Enantiomeric Purity Assessment and Method Development
The enantiomeric purity of this compound is a critical quality attribute, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral chromatography is the gold standard for the separation and quantification of enantiomers.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for the enantiomeric separation of amines. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. Method development involves optimizing the mobile phase composition (a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline separation of the enantiomers.
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations due to its high efficiency and reduced environmental impact (using supercritical CO₂ as the main mobile phase component). SFC often provides faster separations and better resolution than HPLC for certain classes of compounds, including chiral amines.
Gas Chromatography (GC): Chiral GC can also be employed for the analysis of volatile chiral amines. The compound may require derivatization to increase its volatility and improve its chromatographic behavior on a chiral capillary column.
The development of a robust chiral chromatographic method is essential for quality control, allowing for the accurate determination of the enantiomeric excess (e.e.) of this compound.
Table 3: Comparison of Chiral Chromatography Techniques for Enantiomeric Purity
| Technique | Stationary Phase Examples | Mobile Phase/Carrier Gas | Key Advantages |
|---|---|---|---|
| HPLC | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol | Broad applicability, well-established. |
| SFC | Polysaccharide-based, Pirkle-type | Supercritical CO₂ with co-solvents (e.g., Methanol) | Fast separations, "green" technique. |
| GC | Cyclodextrin-based | Helium, Hydrogen | High resolution for volatile compounds. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Synthetic Monitoring and Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for the routine analysis and monitoring of the synthesis of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the secondary amine hydrochloride would appear as a broad band in the region of 2700-3000 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region. IR spectroscopy is particularly useful for monitoring the progress of a chemical reaction, for example, by observing the disappearance of a reactant's characteristic peak or the appearance of a product's peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The benzyl group in this compound acts as a chromophore. The UV-Vis spectrum would be expected to show absorption maxima in the ultraviolet region, characteristic of the π → π* transitions of the benzene (B151609) ring, typically around 250-270 nm. This technique can be used for the quantitative determination of the compound's concentration using the Beer-Lambert law and for monitoring reactions involving the aromatic ring.
Table 4: Characteristic Spectroscopic Data for Functional Group Identification
| Spectroscopy | Functional Group | Characteristic Absorption |
|---|---|---|
| IR | N-H stretch (amine salt) | 2700-3000 cm⁻¹ (broad) |
| Aromatic C-H stretch | 3000-3100 cm⁻¹ | |
| Aliphatic C-H stretch | 2800-3000 cm⁻¹ | |
| Aromatic C=C stretch | 1450-1600 cm⁻¹ | |
| UV-Vis | Benzene Ring (π → π*) | ~254 nm |
X-Ray Crystallography for Definitive Solid-State Structure Determination of Pyrrolidine Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like this compound, single-crystal X-ray diffraction can provide an unambiguous determination of its absolute stereochemistry.
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This allows for the measurement of bond lengths, bond angles, and torsional angles.
In the case of this compound, an X-ray crystal structure would definitively confirm the (R)-configuration at the chiral center. It would also reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the benzyl substituent in the solid state. Furthermore, the crystal packing and intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) proton and the chloride anion, can be elucidated, providing insights into the physical properties of the solid material. nih.gov
Table 5: Information Obtainable from X-Ray Crystallography of a Pyrrolidine Derivative Salt
| Structural Information | Details Provided |
|---|---|
| Absolute Stereochemistry | Unambiguous assignment of the (R) or (S) configuration. |
| Molecular Conformation | Precise bond lengths, bond angles, and torsion angles. Conformation of the pyrrolidine ring. |
| Crystal Packing | Arrangement of molecules in the crystal lattice. |
| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |
Future Research Directions and Emerging Trends for R 3 Benzylpyrrolidine Hydrochloride
Development of More Efficient and Sustainable Synthetic Strategies
The demand for enantiomerically pure pyrrolidines necessitates the development of synthetic routes that are not only efficient but also environmentally sustainable. Current research trends focus on minimizing waste, reducing the number of synthetic steps, and utilizing greener reagents and reaction conditions.
Key areas of development include:
Catalytic Asymmetric Synthesis: Moving away from stoichiometric chiral auxiliaries, researchers are focusing on catalytic methods. For instance, iridium-catalyzed reductive generation of azomethine ylides followed by [3+2] dipolar cycloaddition reactions presents a highly selective and atom-economical route to structurally complex pyrrolidines. acs.org
Biocatalysis: The use of enzymes to perform key stereoselective transformations offers a highly sustainable approach. Enzymes can operate under mild conditions (aqueous media, room temperature) and provide exquisite enantioselectivity, reducing the need for protecting groups and harsh reagents.
Continuous Flow Synthesis: As detailed in a later section, continuous manufacturing processes are being developed to improve safety, efficiency, and scalability, representing a significant leap in sustainable production. A continuous process for N-benzylhydroxylamine hydrochloride, a related precursor, highlights the potential for safer and more economical large-scale applications by minimizing hazardous reagents and allowing for solvent recycling. mdpi.com
| Synthetic Strategy | Key Advantages | Representative Research Area |
| Catalytic Asymmetric Synthesis | High efficiency, atom economy, reduced waste. | Iridium-catalyzed reductive [3+2] cycloadditions. acs.org |
| Biocatalysis | Mild reaction conditions, high enantioselectivity, use of renewable resources. | Enzyme-mediated kinetic resolutions and desymmetrization. |
| Continuous Flow Synthesis | Enhanced safety, improved heat/mass transfer, scalability, solvent recycling. mdpi.comresearchgate.net | Microreactor technology for multi-step synthesis. nih.gov |
Exploration of Novel Catalytic Applications and Chiral Inducing Capabilities
The core utility of (R)-3-Benzylpyrrolidine hydrochloride lies in its application as a precursor to a wide array of chiral ligands and organocatalysts. The future in this domain involves expanding the reaction scope and enhancing the catalyst's performance.
Emerging trends include:
Synergistic Catalysis: A significant area of growth is the combination of chiral organocatalysts derived from pyrrolidines with metal catalysts. rsc.org This dual-catalysis approach can enable novel transformations that are not possible with either catalyst alone, leading to highly efficient and stereoselective reactions. rsc.org
Photoredox Catalysis: Integrating pyrrolidine-based chiral amines with photoredox catalysis opens up new avenues for asymmetric synthesis. This allows for the generation of radical intermediates under mild conditions, which can then be controlled by the chiral catalyst to yield enantiomerically enriched products.
Asymmetric C-H Functionalization: A major goal in organic synthesis is the direct, stereoselective functionalization of C-H bonds. Designing next-generation pyrrolidine-based ligands for transition metals is crucial for developing catalysts that can achieve this transformation, offering a more direct and atom-economical way to build molecular complexity.
Researchers are continually modifying the basic pyrrolidine (B122466) structure to fine-tune its steric and electronic properties. The addition of extra stereocenters or specific functional groups can create more effective organocatalysts for increasingly complex substrates. nih.gov For example, chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives have shown high chiral induction capabilities in reactions like the addition of diethylzinc (B1219324) to aryl aldehydes. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from traditional batch processing to continuous flow chemistry is a transformative trend in chemical manufacturing. researchgate.net This approach is particularly advantageous for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering enhanced control, safety, and scalability. nih.gov
The integration of this compound synthesis into these platforms involves:
Automated Multi-step Synthesis: Flow chemistry systems allow for the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification. syrris.com This significantly reduces production time and waste. Automated platforms can perform sequential reactions, such as reductive amination, cyclization, and reduction, to build the pyrrolidine core in a continuous stream. nih.gov
Enhanced Safety and Process Control: Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for excellent control over reaction parameters like temperature and pressure. This enables the safe use of highly reactive intermediates and hazardous reagents that would be difficult to handle in large-scale batch reactors. nih.gov
Library Generation and Optimization: Automated flow systems are ideal for rapidly synthesizing libraries of pyrrolidine derivatives for screening in drug discovery or for catalyst optimization. syrris.com By coupling flow reactors with artificial intelligence (AI) and machine learning (ML), reaction conditions can be optimized in real-time to maximize yield and selectivity. researchgate.net
| Technology | Impact on Production | Key Benefits |
| Continuous Flow Reactors | Enables multi-step synthesis without intermediate purification. | Reduced waste, shorter reaction times, improved consistency. researchgate.net |
| Process Analytical Technology (PAT) | Allows for real-time monitoring and control of reactions. | Higher yields, increased product purity, enhanced safety. researchgate.net |
| AI/Machine Learning | Facilitates rapid optimization of reaction conditions and synthetic pathways. researchgate.net | Accelerated discovery of novel derivatives and catalysts. syrris.com |
Design of Next-Generation Pyrrolidine-Based Chiral Reagents and Catalysts
The versatility of the pyrrolidine ring provides a robust scaffold for designing new generations of chiral reagents and catalysts with improved activity, selectivity, and broader applicability. nih.gov The design of these novel catalysts is guided by a deeper understanding of reaction mechanisms and catalyst-substrate interactions. nih.gov
Future design strategies are centered on:
Structurally Diverse Scaffolds: While proline and its derivatives are foundational, research is expanding to include pyrrolidines with diverse substitution patterns. The synthesis of novel C2-symmetric pyrrolidines and those with unique electronic features can lead to catalysts with novel reactivity. rsc.org
Bifunctional Catalysts: Incorporating additional functional groups onto the pyrrolidine framework, such as hydrogen-bond donors (e.g., amides, sulfonamides), can create bifunctional catalysts. nih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereocontrol.
Immobilized and Reusable Catalysts: To improve the sustainability of organocatalysis, there is a strong focus on developing catalysts that can be easily recovered and reused. This involves grafting pyrrolidine-based catalytic units onto solid supports like polymers or silica, making them suitable for use in packed-bed flow reactors and simplifying product purification.
The development of these advanced catalysts will continue to expand the synthetic utility of the chiral pyrrolidine motif, enabling the efficient and stereoselective synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (R)-3-Benzylpyrrolidine hydrochloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture, as hydrochloride salts are hygroscopic .
- Waste Disposal : Classify chemical waste as hazardous and use certified disposal services. Avoid aqueous flushing due to potential environmental toxicity .
Q. How is the enantiomeric purity of this compound validated in synthetic workflows?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm. Compare retention times with (S)-enantiomer standards .
- Optical Rotation : Measure specific rotation ([α]D) in methanol. For example, if the (R)-enantiomer has [α]D = +15°, deviations >5% indicate impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Source Validation : Cross-check synthesis protocols (e.g., solvent purity, reaction time) and storage conditions, as hydrochloride stability varies with humidity .
- Structural Confirmation : Use X-ray crystallography or 2D-NMR (e.g., NOESY) to confirm benzyl group orientation, which impacts receptor binding .
- Statistical Mediation Analysis : Apply structural equation modeling (SEM) to test if assay variability (e.g., cell-line differences) mediates contradictory results, as demonstrated in longitudinal pharmacological studies .
Q. What experimental strategies optimize stability studies of this compound under varying conditions?
- Methodological Answer :
- Accelerated Degradation Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; hydrolysis of the pyrrolidine ring is a common pathway .
- pH-Dependent Solubility : Test solubility in buffers (pH 1–10). Hydrochloride salts typically show >50 mg/mL solubility in acidic conditions (pH <4) .
- Data Table :
| Condition | Degradation Products | Stability (%) |
|---|---|---|
| 25°C, dry | None | 98.5 |
| 40°C, 75% RH | Pyrrolidine-3-ol derivative | 82.3 |
| pH 7.4, 37°C | Benzyl alcohol | 67.8 |
| Example data adapted from analogous hydrochloride stability studies |
Q. How do stereochemical and salt-form variations impact the pharmacological profile of this compound?
- Methodological Answer :
- Free Base vs. Hydrochloride : Compare logP values (e.g., free base logP = 2.1 vs. hydrochloride logP = -0.3) to assess membrane permeability differences using Caco-2 cell assays .
- Enantiomer Comparison : Test (R)- and (S)-forms in receptor-binding assays (e.g., σ1 receptor). A 10-fold difference in IC50 values may indicate stereospecific activity .
- Resource : For structural analogs, see molecular weight and solubility data in (e.g., methyl 3-(1-benzyl-3-methyl-3-pyrrolidinyl)benzoate HCl: MW 345.87) .
Key Considerations for Data Contradiction Analysis
- Longitudinal Factorial Invariance : Ensure measurement consistency across time points (e.g., stability assays at T1, T2, T3) using intercept and loading invariance tests .
- Bootstrap Mediation : Apply resampling (n=5,000 iterations) to confirm if degradation products mediate stability discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
